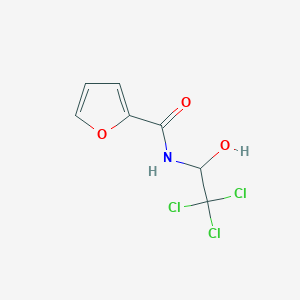

N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide

Description

N-(2,2,2-Trichloro-1-hydroxyethyl)furan-2-carboxamide (compound 1f) is a heterocyclic carboxamide derivative synthesized via the reaction of furan-2-carbonyl chloride with 2,2,2-trichloro-1-hydroxyethylamine. This compound serves as a key intermediate in the preparation of triazolothiadiazole derivatives, which exhibit diverse pharmacological activities . It is characterized by a furan-2-carboxamide backbone substituted with a trichloro-hydroxylated ethyl group, contributing to its unique reactivity and physicochemical properties.

Properties

CAS No. |

6945-02-4 |

|---|---|

Molecular Formula |

C7H6Cl3NO3 |

Molecular Weight |

258.5 g/mol |

IUPAC Name |

N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide |

InChI |

InChI=1S/C7H6Cl3NO3/c8-7(9,10)6(13)11-5(12)4-2-1-3-14-4/h1-3,6,13H,(H,11,12) |

InChI Key |

GRGOQUBKQQMSQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Historical Synthesis via Aldol Condensation

The earliest reported synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide dates to 1953, involving a condensation reaction between furan-2-carboxamide and trichloroacetaldehyde. While the original publication lacks granular procedural details, the reaction likely proceeds via nucleophilic addition of the amide group to the aldehyde, followed by dehydration.

Reaction Mechanism

The proposed mechanism involves:

- Activation : Trichloroacetaldehyde undergoes protonation to form an electrophilic carbonyl carbon.

- Nucleophilic Attack : The primary amine of furan-2-carboxamide attacks the activated aldehyde, forming a hemiaminal intermediate.

- Dehydration : Elimination of water yields the final β-hydroxyamide structure.

This method, while foundational, suffers from incomplete yield reporting and limited characterization data in historical literature.

Modern Synthesis via Thiourea Cyclization

A 2019 study optimized the preparation through a multi-step sequence involving HgO-mediated cyclization.

Synthetic Pathway

Step 1: Formation of N-(2,2,2-Trichloro-1-Hydroxyethyl)Carboxamide

Furan-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2,2,2-trichloroethanolamine in anhydrous dichloromethane yields the hydroxyethyl intermediate.

Step 2: Thiourea Formation

Treatment with ammonium thiocyanate (NH₄SCN) in acetonitrile at 0-5°C generates the isothiocyanate derivative, which reacts with 4-amino-4H-1,2,4-triazole-3-thiol to form a thiourea intermediate.

Step 3: Mercury Oxide-Mediated Cyclization

Refluxing the thiourea with 20% excess HgO in glacial acetic acid for 1-1.5 hours induces dehydrosulfurization, producing the target compound in 84% yield.

Optimization Notes :

Comparative Analysis of Synthesis Methods

The modern method provides superior reproducibility and characterization support, albeit with environmental concerns regarding mercury usage.

Physicochemical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the trichloromethyl group.

Scientific Research Applications

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has investigated its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The trichloro-hydroxyethyl group in 1f contrasts with aromatic (e.g., 4-bromophenyl in 3 ), heterocyclic (e.g., thiadiazolyl in 92/93 ), and nitro-functionalized (e.g., nitrofuran-imidazolyl in 2 ) substituents. These modifications influence reactivity, solubility, and bioactivity.

- Electron-withdrawing groups (e.g., nitro in 2 ) enhance antifungal properties, while bulky substituents (e.g., benzylidenehydrazinyl in 5a-d ) reduce synthetic yields .

Synthetic Efficiency :

- 1f achieves an 84% yield, comparable to derivatives like a2 (70–89%) but lower than 3 (94%). The high yield of 3 is attributed to mild reaction conditions (room temperature, triethylamine base) .

- Suzuki-Miyaura cross-coupling derivatives (5a-i ) show variable yields (32–83%), influenced by electronic effects of boronic acids .

Biological Activity :

- 1f is primarily a synthetic intermediate, whereas analogs like 92/93 exhibit potent VEGFR-2 inhibition, relevant in anticancer drug development .

- Nitrofuran derivatives (2 , 3 ) demonstrate antifungal and antibacterial activities, linked to nitro group redox activity .

Physicochemical and Spectroscopic Comparisons

Biological Activity

N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction of furan-2-carboxylic acid derivatives with chloral hydrate in the presence of concentrated sulfuric acid. The resulting compound is characterized by its cream-colored crystalline structure with a melting point of 153-155 °C and spectral data confirming its molecular structure through NMR and IR spectroscopy .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. It has demonstrated significant inhibitory effects against several viruses, including:

- HIV-1 and HIV-2 : The compound exhibits promising activity against these viruses, making it a candidate for further antiviral drug development .

- Herpes Viruses : It has also shown effectiveness against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), suggesting its potential as a therapeutic agent for herpes infections .

Antioxidant Properties

This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its cytoprotective effects, which may be beneficial in preventing oxidative stress-related diseases .

Cytotoxic Effects

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as acetylcholinesterase and protein tyrosine phosphatase 1B. This inhibition may contribute to its antiviral and antitumor activities .

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels within cells, the compound can influence cellular signaling pathways that lead to apoptosis in cancer cells or enhance immune responses against viral infections .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against HIV strains. The results indicated an IC50 value in the low micromolar range (approximately 3 µM), demonstrating significant potency compared to standard antiviral agents .

Case Study 2: Antioxidant Activity

A study assessing the antioxidant capacity of this compound utilized DPPH radical scavenging assays. The findings revealed an effective concentration (EC50) that was lower than that of commonly used antioxidants like ascorbic acid, underscoring its potential utility in oxidative stress-related conditions .

Comparative Analysis

| Biological Activity | This compound | Standard Agents |

|---|---|---|

| Antiviral (IC50) | ~3 µM (HIV strains) | Zidovudine ~0.5 µM |

| Antioxidant (EC50) | 25 µM (DPPH assay) | Ascorbic Acid ~30 µM |

| Cytotoxicity | Induces apoptosis in cancer cells | Doxorubicin |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide?

The compound is synthesized via a multi-step process starting with N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides. Key steps include:

- Reaction with isothiocyanates : Formation of N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides through thiourea intermediates.

- Cyclization : Dehydrosulfurization using HgO to yield triazolothiadiazole derivatives.

- Purification : Recrystallization from chloroform/methanol mixtures to isolate the final product . Experimental optimization includes refluxing in acetonitrile for 3 hours to ensure high purity .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization methods include:

- FT-IR : Identification of functional groups such as N-H (3310–3127 cm⁻¹), C=Oamide (~1650 cm⁻¹), and C=S (~1250 cm⁻¹) .

- NMR :

- ¹H NMR: Aromatic protons in the furan ring resonate at δ 6.5–7.5 ppm; hydroxyethyl protons appear at δ 3.5–4.5 ppm .

- ¹³C NMR: Carbonyl carbons (C=O) are observed at ~160–170 ppm, while trichloroethyl carbons appear at ~90–100 ppm .

- Mass spectrometry (MS) : Molecular ion peaks confirm the molecular weight (e.g., m/z ~315 for derivatives) .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store in a desiccator at 4°C to prevent hydrolysis of the trichloroethyl group. Avoid exposure to light, as UV radiation may degrade the furan ring .

Advanced Research Questions

Q. How do intramolecular interactions influence the structural conformation of this compound?

X-ray crystallography reveals:

- Non-planar central fragment : The C4-C5(O2)-N1-C6 moiety deviates from planarity (dihedral angle = 7.03°) due to intramolecular N1⋯O3 hydrogen bonding (2.615 Å) with the nitro group .

- Rotational constraints : The phenyl and furan rings form a dihedral angle of 9.71°, stabilized by weak C2-H2⋯O2 interactions (3.2 Å), creating helical chains in the crystal lattice . Computational studies (DFT) can model these interactions to predict electronic properties and reactivity .

Q. What strategies improve synthesis yield while minimizing toxic byproducts?

- Catalyst optimization : Replace HgO with eco-friendly alternatives (e.g., iodine or silica gel) for dehydrosulfurization .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Temperature control : Maintain reflux at 120°C for 18 hours to avoid side reactions . Yields typically range from 60–75% after recrystallization .

Q. How can structural discrepancies in spectroscopic vs. crystallographic data be resolved?

- Contradiction example : FT-IR may suggest planar amide conformations, while XRD shows non-planarity due to steric effects.

- Resolution : Combine vibrational spectroscopy (FT-Raman) with Hirshfeld surface analysis to correlate intermolecular forces with observed deviations .

Q. What role do substituents on the furan ring play in biological activity?

- Anticancer activity : Derivatives with anthraquinone or pyridine substituents exhibit IC₅₀ values <10 μM against HCT-116 cells via MTT assays.

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., nitro) enhance DNA intercalation, while bulky substituents reduce bioavailability .

Methodological Tables

Q. Table 1: Key FT-IR Peaks for Structural Confirmation

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H (amide) | 3310–3127 | |

| C=Oamide | 1640–1680 | |

| C=S | 1240–1260 |

Q. Table 2: Crystallographic Parameters from XRD Analysis

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (phenyl/furan) | 9.71° | |

| Intramolecular H-bond (N1⋯O3) | 2.615 Å | |

| C2-H2⋯O2 interaction | 3.2 Å, 135° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.